molecular formula C20H17N3O2S B14436532 Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- CAS No. 80260-78-2

Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-

Cat. No.: B14436532
CAS No.: 80260-78-2
M. Wt: 363.4 g/mol
InChI Key: RFPNRHJOPUIHFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication . These actions lead to the induction of apoptosis in cancer cells, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. This dual mechanism of action enhances its anticancer efficacy compared to other similar compounds .

Properties

CAS No.

80260-78-2

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(acridin-9-ylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C20H17N3O2S/c1-26(24,25)23-19-13-7-6-12-18(19)22-20-14-8-2-4-10-16(14)21-17-11-5-3-9-15(17)20/h2-13,23H,1H3,(H,21,22)

InChI Key

RFPNRHJOPUIHFQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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